3,4,4-Trimethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

20278-88-0 |

|---|---|

Molecular Formula |

C10H22 |

Molecular Weight |

142.28 g/mol |

IUPAC Name |

3,4,4-trimethylheptane |

InChI |

InChI=1S/C10H22/c1-6-8-10(4,5)9(3)7-2/h9H,6-8H2,1-5H3 |

InChI Key |

BLNBSBLKPFFJKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)C(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 3,4,4-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3,4,4-trimethylheptane, a branched alkane with significance in fuel research and as a reference compound in analytical chemistry. This document collates its physical and chemical properties, spectroscopic data, synthesis methodologies, and safety information. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its molecular characteristics and synthetic pathways to facilitate a deeper understanding for researchers and professionals in chemistry and related fields.

Core Properties of this compound

This compound is a saturated hydrocarbon and an isomer of decane.[1] Its branched structure imparts specific physical properties that are of interest in various applications.

Physical and Chemical Data

The core quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂ | [1] |

| Molecular Weight | 142.28 g/mol | [1] |

| CAS Number | 20278-88-0 | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 161.11 °C | |

| Density | 0.7530 g/cm³ | |

| Refractive Index | 1.4212 | |

| Kovats Retention Index | 932 (Standard non-polar column) | [1] |

Molecular Structure

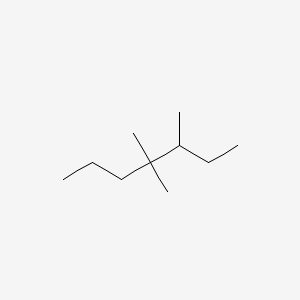

The structure of this compound consists of a seven-carbon heptane (B126788) backbone with three methyl group substitutions. Two methyl groups are attached to the fourth carbon atom, and one is attached to the third.

Key Structural Identifiers:

-

SMILES: CCCC(C)(C)C(C)CC[1]

-

InChI: InChI=1S/C10H22/c1-6-8-10(4,5)9(3)7-2/h9H,6-8H2,1-5H3[1]

-

InChIKey: BLNBSBLKPFFJKQ-UHFFFAOYSA-N[1]

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound can be achieved through several organic chemistry methods, with Friedel-Crafts alkylation being a common approach.

-

Alkylation: This method involves the reaction of heptane or a related hydrocarbon with methylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst facilitates the formation of a carbocation, which then alkylates the heptane backbone.

-

Catalytic Cracking: In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbons. This process breaks down long-chain hydrocarbons into smaller, more branched alkanes at high temperatures and in the presence of a catalyst.

Chemical Reactivity

As a saturated alkane, this compound exhibits relatively low reactivity. Its primary reactions include:

-

Combustion: In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy. This is a characteristic reaction for all alkanes and is the basis for their use as fuels.

-

Halogenation: this compound will react with halogens (e.g., chlorine, bromine) under ultraviolet (UV) light or at high temperatures. This free-radical substitution reaction replaces one or more hydrogen atoms with a halogen atom.

Experimental Protocols

Representative Synthesis: Friedel-Crafts Alkylation

Objective: To synthesize a branched alkane via Lewis acid-catalyzed alkylation of a smaller alkane with an alkyl halide.

Materials:

-

Anhydrous heptane (or appropriate precursor)

-

Methyl chloride (or other suitable alkylating agent)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (solvent)

-

Ice-cold 2 N hydrochloric acid

-

Pentane (for extraction)

-

Anhydrous magnesium sulfate (B86663) (drying agent)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle.

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the flask in an ice bath and slowly add the anhydrous heptane.

-

Add the methyl chloride to the dropping funnel and add it dropwise to the stirred reaction mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

The reaction is quenched by carefully and slowly pouring the reaction mixture over ice-cold 2 N hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation.

Determination of Kovats Retention Index

The Kovats retention index is a crucial parameter for identifying compounds in gas chromatography.

Objective: To determine the Kovats retention index of this compound.

Materials:

-

Gas chromatograph equipped with a flame ionization detector (FID) and a standard non-polar column (e.g., DB-1, SE-30).

-

Sample of this compound.

-

A homologous series of n-alkanes (e.g., C₈ to C₁₂).

Procedure:

-

Inject the n-alkane mixture into the gas chromatograph under isothermal conditions.

-

Record the retention times of each n-alkane.

-

Inject the sample of this compound under the same isothermal conditions and record its retention time.

-

The Kovats retention index (I) is calculated using the following formula:

-

I = 100 * [n + (log(t_x) - log(t_n)) / (log(t_{n+1}) - log(t_n))]

-

Where:

-

t_x is the retention time of this compound.

-

t_n is the retention time of the n-alkane eluting just before the sample.

-

t_{n+1} is the retention time of the n-alkane eluting just after the sample.

-

n is the carbon number of the n-alkane eluting just before the sample.

-

-

Applications and Biological Significance

The primary applications of this compound are in the field of fuel science and as a reference standard.

-

Fuel Research: As a highly branched alkane, it is a component of gasoline and jet fuels. Its combustion properties are studied to understand and model the behavior of complex fuel mixtures.

-

Analytical Standard: Due to its well-defined structure and properties, it is used as a reference compound in gas chromatography and mass spectrometry for the identification of other compounds.

There is no significant evidence to suggest that this compound has any specific biological activity or is involved in any signaling pathways. As a simple, non-polar hydrocarbon, it is generally considered to be biologically inert, though like other alkanes, it can have anesthetic effects at high concentrations and can cause irritation upon contact.

Safety Information

This compound is a flammable liquid and vapor. Appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety goggles, flame-resistant lab coat, and appropriate gloves.

-

Handling: Handle in a well-ventilated area, away from ignition sources.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse with plenty of water.

-

Ingestion: Do not induce vomiting. Seek medical attention.

-

Visualizations

The following diagrams illustrate the key properties and a generalized synthetic workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 3,4,4-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3,4,4-trimethylheptane, a branched alkane of interest in various fields of chemical research. This document details the proposed synthetic route, including a thorough experimental protocol, and presents relevant physicochemical and spectroscopic data in a clear and accessible format. The synthesis involves a two-step process commencing with a Grignard reaction to construct the carbon skeleton, followed by the reduction of a tertiary alcohol intermediate to yield the final alkane.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₂₂ |

| Molecular Weight | 142.28 g/mol |

| CAS Number | 20278-88-0 |

| Boiling Point | 161.11°C[1] |

| Melting Point | -53.99°C[1] |

| Density | 0.7530 g/cm³[1] |

| Refractive Index | 1.4212[1] |

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the tertiary alcohol, 3,4,4-trimethyl-3-heptanol, via a Grignard reaction. The subsequent step is the reduction of this alcohol to the target alkane.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,4,4-Trimethyl-3-heptanol via Grignard Reaction

This procedure outlines the synthesis of the tertiary alcohol intermediate, 3,4,4-trimethyl-3-heptanol, from 3,3-dimethyl-2-pentanone and propylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

3,3-Dimethyl-2-pentanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent (Propylmagnesium bromide):

-

All glassware must be rigorously dried in an oven and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

A solution of 1-bromopropane in anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

A small portion of the 1-bromopropane solution is added to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, the remaining 1-bromopropane solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 3,3-Dimethyl-2-pentanone:

-

The Grignard reagent solution is cooled to 0°C in an ice bath.

-

A solution of 3,3-dimethyl-2-pentanone in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

-

Work-up and Purification:

-

The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 3,4,4-trimethyl-3-heptanol.

-

The crude product can be purified by vacuum distillation.

-

Caption: Experimental workflow for the synthesis of 3,4,4-trimethyl-3-heptanol.

Step 2: Reduction of 3,4,4-Trimethyl-3-heptanol to this compound

This procedure describes the deoxygenation of the tertiary alcohol to the final alkane product using a silane-based reducing agent. The reduction of tertiary alcohols can be achieved using triethylsilane in the presence of a strong Lewis acid or Brønsted acid.[2]

Materials:

-

3,4,4-Trimethyl-3-heptanol

-

Triethylsilane

-

Anhydrous dichloromethane (B109758) (DCM)

-

Boron trifluoride etherate (BF₃·OEt₂) or Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

In a round-bottom flask under a dry nitrogen or argon atmosphere, dissolve 3,4,4-trimethyl-3-heptanol in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylsilane to the solution.

-

-

Reduction:

-

Slowly add the Lewis acid (e.g., boron trifluoride etherate) or a strong Brønsted acid (e.g., trifluoroacetic acid) to the stirred solution.[1]

-

The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

-

The resulting crude this compound can be purified by fractional distillation.

-

Caption: Experimental workflow for the reduction of 3,4,4-trimethyl-3-heptanol.

Quantitative Data

| Step | Reactants | Product | Theoretical Yield | Estimated Actual Yield |

| 1 | 3,3-Dimethyl-2-pentanone, Propylmagnesium bromide | 3,4,4-Trimethyl-3-heptanol | Based on limiting reagent | 75-85% |

| 2 | 3,4,4-Trimethyl-3-heptanol, Triethylsilane | This compound | Based on starting alcohol | 80-90% |

Note: Estimated yields are based on typical outcomes for these types of reactions and may vary depending on experimental conditions and scale.

Spectroscopic Data of this compound

The structural confirmation of the synthesized this compound would be performed using standard spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show complex overlapping signals in the aliphatic region (δ 0.8-1.5 ppm) corresponding to the various methyl, methylene, and methine protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide distinct signals for each of the unique carbon atoms in the molecule, confirming the carbon skeleton.

IR (Infrared) Spectroscopy: The IR spectrum of an alkane is characterized by C-H stretching vibrations typically observed in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) from the alcohol intermediate would confirm the completion of the reduction.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 142, corresponding to the molecular weight of this compound. The fragmentation pattern will be characteristic of a branched alkane, showing losses of alkyl fragments.

References

An In-depth Technical Guide to the Molecular Structure and Isomerism of 3,4,4-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and isomerism of 3,4,4-trimethylheptane, a saturated acyclic alkane with the molecular formula C₁₀H₂₂. The document delves into its structural isomers, stereoisomerism arising from its single chiral center, and a summary of its physicochemical properties. Detailed experimental protocols for the characterization of this compound and its isomers using modern analytical techniques are presented. Furthermore, this guide includes visualizations of its molecular structure and logical relationships to facilitate a deeper understanding of its chemical nature.

Molecular Structure of this compound

This compound is a branched-chain alkane. Its systematic IUPAC name indicates a heptane (B126788) backbone, which is a seven-carbon straight chain, with three methyl group substituents. Two methyl groups are attached to the fourth carbon atom, and one methyl group is attached to the third carbon atom.

Molecular Formula: C₁₀H₂₂[1][2]

Condensed Formula: CH₃CH₂CH(CH₃)C(CH₃)₂CH₂CH₂CH₃

Skeletal Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 142.28 g/mol | [2] |

| CAS Registry Number | 20278-88-0 | [1] |

| Boiling Point | 165-167 °C | [1] |

| Kovats Retention Index | 932 (non-polar column) | [2] |

Isomerism of this compound

Isomers are molecules that have the same molecular formula but different arrangements of atoms. This compound exhibits both constitutional isomerism and stereoisomerism.

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms. The molecular formula C₁₀H₂₂ has a total of 75 constitutional isomers. These isomers can be broadly categorized based on their parent alkane chain and the nature of their branching.

Some examples of constitutional isomers of this compound include:

-

n-decane: A straight-chain alkane.

-

Other trimethylheptanes: e.g., 2,2,3-trimethylheptane, 2,2,4-trimethylheptane, etc.

-

Dimethyl- and ethyl- substituted octanes: e.g., 2,2-dimethyloctane, 3-ethyl-3-methyloctane.

-

Propyl- and isopropyl- substituted heptanes: e.g., 4-propylheptane.

The structural diversity among these isomers leads to variations in their physical and chemical properties, such as boiling points, melting points, and viscosity.

Stereoisomerism

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This compound possesses a single chiral center at the third carbon atom (C3). A chiral center is a carbon atom that is attached to four different groups.

The four different groups attached to the C3 atom in this compound are:

-

A hydrogen atom (-H)

-

A methyl group (-CH₃)

-

An ethyl group (-CH₂CH₃)

-

A tert-pentyl group (-C(CH₃)₂CH₂CH₂CH₃)

The presence of this chiral center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-3,4,4-trimethylheptane and (S)-3,4,4-trimethylheptane based on the Cahn-Ingold-Prelog priority rules.

Experimental Protocols for Characterization

The structural elucidation and differentiation of this compound from its isomers rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds. For the analysis of this compound and its isomers, a high-resolution capillary GC system is employed.

Methodology:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used. For the separation of enantiomers, a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, is necessary.[3]

-

Injector: A split/splitless injector is used at a temperature of approximately 250 °C.

-

Oven Temperature Program: A temperature program is essential to achieve good separation of the various C₁₀H₂₂ isomers. A typical program would start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min).

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

Detector: A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons due to its high sensitivity.

References

An In-Depth Technical Guide to 3,4,4-Trimethylheptane (CAS Number: 20278-88-0)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical Properties

3,4,4-Trimethylheptane is a branched-chain alkane with the chemical formula C10H22.[1][2] It is a constitutional isomer of decane, meaning it shares the same molecular formula but has a different structural arrangement of atoms.[3] This saturated hydrocarbon is primarily of interest in fuel research and as a reference compound in analytical chemistry, particularly in gas chromatography.[1]

Nomenclature and Identifiers

| Identifier | Value |

| CAS Number | 20278-88-0 |

| IUPAC Name | This compound[4] |

| Synonyms | Heptane (B126788), 3,4,4-trimethyl-[4] |

| Molecular Formula | C10H22[1][2] |

| Molecular Weight | 142.28 g/mol [1][4] |

| InChI Key | BLNBSBLKPFFJKQ-UHFFFAOYSA-N[1][4] |

| Canonical SMILES | CCCC(C)(C)C(C)CC[1][4] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Boiling Point | 164 °C | [5] |

| Critical Temperature | 336 °C | [5] |

| Critical Pressure | 19.8 atm | [5] |

| Kovats Retention Index (Standard non-polar) | 932 | [4][6] |

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry methodologies. A common conceptual approach involves the alkylation of a heptane derivative or the coupling of smaller alkyl fragments.[1] Below is a detailed, plausible experimental protocol for its synthesis via a Grignard reaction followed by dehydration and hydrogenation, a common method for creating highly branched alkanes.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a three-step synthesis to produce this compound.

Step 1: Grignard Reagent Formation and Reaction with a Ketone

-

Apparatus Setup: A 500 mL three-necked, round-bottomed flask is oven-dried and equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere.

-

Grignard Reagent Preparation: In the flask, place 2.4 g (0.1 mol) of magnesium turnings. Add 50 mL of anhydrous diethyl ether. In the dropping funnel, dissolve 12.3 g (0.1 mol) of 2-bromobutane (B33332) in 50 mL of anhydrous diethyl ether.

-

Initiation: Add a small portion of the 2-bromobutane solution to the magnesium turnings. If the reaction does not initiate (as evidenced by bubbling), gently warm the flask or add a crystal of iodine.

-

Grignard Reagent Formation: Once the reaction starts, add the remaining 2-bromobutane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).

-

Reaction with Ketone: Cool the Grignard reagent to 0 °C using an ice bath. In the dropping funnel, dissolve 8.6 g (0.1 mol) of 3,3-dimethyl-2-butanone in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent.

-

Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Then, carefully pour the mixture over 200 g of crushed ice and add 50 mL of a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with 50 mL of brine, then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether by rotary evaporation to yield the crude tertiary alcohol, 3,4,4-trimethyl-3-heptanol.

Step 2: Dehydration of the Tertiary Alcohol

-

Apparatus Setup: Place the crude 3,4,4-trimethyl-3-heptanol in a 250 mL round-bottomed flask with a stir bar. Add 50 mL of concentrated sulfuric acid.

-

Reaction: Gently heat the mixture to 100 °C and stir for 1 hour. The dehydration will produce a mixture of isomeric alkenes.

-

Isolation: Cool the reaction mixture and carefully add 100 mL of cold water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing and Drying: Wash the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous calcium chloride.

-

Purification: Distill the crude alkene mixture to obtain the purified product.

Step 3: Hydrogenation of the Alkene Mixture

-

Apparatus Setup: In a hydrogenation vessel, dissolve the purified alkene mixture from the previous step in 100 mL of ethanol (B145695).

-

Catalyst Addition: Add 0.1 g of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and shake or stir the mixture vigorously at room temperature until the hydrogen uptake ceases.

-

Workup: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Final Purification: Remove the ethanol by distillation. The remaining liquid is crude this compound. Purify by fractional distillation to obtain the final product.

References

Spectroscopic Profile of 3,4,4-Trimethylheptane: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for 3,4,4-trimethylheptane.

Table 1: Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CH₃ (C1 & C7) | 0.85 - 0.95 | Triplet |

| -CH₃ (on C3) | 0.80 - 0.90 | Doublet |

| -CH₃ (on C4) | 0.80 - 0.90 | Singlet |

| -CH₂- (C2, C5, C6) | 1.15 - 1.40 | Multiplet |

| -CH- (C3) | 1.45 - 1.60 | Multiplet |

Table 2: Predicted ¹³C NMR Data

| Signal Assignment | Predicted Chemical Shift (ppm) |

| Primary (-CH₃) | 10 - 20 |

| Secondary (-CH₂-) | 20 - 45 |

| Tertiary (-CH-) | 30 - 50 |

| Quaternary (-C-) | 30 - 40 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2850 - 2970 | C-H Stretch | Alkane |

| 1450 - 1470 | C-H Bend | Alkane |

| 1370 - 1380 | C-H Rock | Alkane (Methyl) |

Table 4: Predicted Mass Spectrometry (MS) Data

| Mass-to-Charge (m/z) | Fragmentation | Relative Abundance |

| 142 | Molecular Ion [M]⁺ | Very Low / Absent |

| 113 | Loss of -C₂H₅ | Moderate |

| 99 | Loss of -C₃H₇ | Moderate |

| 85 | Loss of -C₄H₉ | High |

| 71 | Loss of -C₅H₁₁ | High |

| 57 | [C₄H₉]⁺ | Very High (Base Peak) |

| 43 | [C₃H₇]⁺ | High |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alkane such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A dilute solution of the analyte (typically 1-5 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to an NMR tube.

-

¹H NMR Spectroscopy: Data is acquired on a spectrometer operating at a frequency of 300 MHz or higher. A standard one-pulse sequence is used with a relaxation delay of 1-5 seconds.

-

¹³C NMR Spectroscopy: Data is acquired on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time or a higher sample concentration may be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system, which separates the compound from any impurities.

-

Ionization: Electron Ionization (EI) is the most common method for alkanes. The sample is bombarded with electrons at a standard energy of 70 eV.

-

Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector records the abundance of each fragment. For branched alkanes, the molecular ion peak is often weak or absent due to the high propensity for fragmentation at the branching points.[5][6]

Mandatory Visualization

The logical flow for the spectroscopic analysis and structure confirmation of an unknown compound like this compound is illustrated below.

References

- 1. Buy this compound (EVT-12792295) | 20278-88-0 [evitachem.com]

- 2. Heptane, 3,4,4-trimethyl- [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. This compound | C10H22 | CID 519755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GCMS Section 6.9.2 [people.whitman.edu]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

A Technical Guide to the Thermodynamic Properties of 3,4,4-trimethylheptane

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known thermodynamic properties of the branched-chain alkane, 3,4,4-trimethylheptane. It includes critically evaluated data, descriptions of experimental and computational methodologies for property determination, and visualizations of key relationships and workflows.

Compound Identification

This compound is a saturated hydrocarbon with the chemical formula C₁₀H₂₂. As an isomer of decane, its molecular structure influences its physical and thermodynamic behavior.

| Identifier | Value | Reference |

| Chemical Formula | C₁₀H₂₂ | [1][2] |

| Molecular Weight | 142.28 g/mol | [1][3] |

| CAS Registry Number | 20278-88-0 | [1][2] |

| IUPAC Standard InChIKey | BLNBSBLKPFFJKQ-UHFFFAOYSA-N | [1][2] |

Thermodynamic Data

The following tables summarize key thermodynamic data for this compound. The data primarily pertains to the substance in its ideal gas state at standard temperature and pressure (298.15 K and 1 bar) unless otherwise specified.

Table 1: Enthalpy and Entropy Data

| Property | Value | Units | State | Reference |

|---|---|---|---|---|

| Standard Enthalpy of Formation (ΔfH°) | -257.1 | kJ/mol | Gas (at 298 K) | [4] |

| Heat of Evaporation (ΔvapH) | 46.7 | kJ/mol | Liquid (at 298 K) | [4] |

| Standard Entropy (S°) | 501.8 | J/(K·mol) | Gas (at 298 K) |[4] |

Table 2: Heat Capacity and Physical Properties

| Property | Value | Units | State/Condition | Reference |

|---|---|---|---|---|

| Heat Capacity (Cp) | 234.2 | J/(K·mol) | Gas (at 298 K) | [4] |

| Boiling Point | 434 | K | At 1 atm | [4] |

| Boiling Point | 164 | °C (437.15 K) | Not specified |[5] |

Note: Critically evaluated data across a wide range of temperatures for properties such as density, enthalpy, entropy, and thermal conductivity for both gas and liquid phases are available through the NIST/TRC Web Thermo Tables, a subscription-based service.[6]

Experimental and Computational Protocols

Detailed, step-by-step experimental protocols for this compound are not available in the public domain. However, the properties of alkanes are typically determined using a combination of well-established experimental techniques and computational methods.

Experimental Methodologies:

-

Calorimetry: This is the primary method for measuring energy changes.

-

Combustion Calorimetry: Used to determine the enthalpy of formation (ΔfH°). The compound is burned in an excess of oxygen in a bomb calorimeter, and the heat released is precisely measured. This, combined with the known enthalpies of formation for CO₂ and H₂O, allows for the calculation of the compound's enthalpy of formation.

-

Low-Temperature Calorimetry: Measures heat capacity (Cp) and entropy (S°) by quantifying the heat required to raise the temperature of a sample by a specific amount, often starting from near absolute zero.

-

Vapor-Flow Calorimetry: Can be used to measure the heat capacity of gases and vapors.

-

-

Vapor Pressure Measurement: The enthalpy of vaporization (ΔvapH) can be determined by measuring a compound's vapor pressure at different temperatures. The data is then analyzed using the Clausius-Clapeyron equation, where the slope of a ln(P) vs. 1/T plot is proportional to the enthalpy of vaporization.[7]

-

Correlation-Gas Chromatography: This is a comparative technique used to determine vaporization enthalpies. The retention time of the target compound is compared against standards (like n-alkanes) for which the vaporization enthalpies are already known with high accuracy.[7]

Computational Methodologies:

-

Group Additivity Methods: Techniques like the Benson Group Additivity Method are used to estimate thermodynamic properties.[8][9] This method assumes that the properties of a larger molecule can be calculated by summing the contributions of its constituent functional groups. It is a powerful predictive tool when experimental data is unavailable.

-

Statistical Mechanics: For smaller molecules, statistical mechanical calculations based on molecular structure and vibrational frequencies can be used to compute thermodynamic functions with high precision.[9][10]

Logical and Experimental Workflows

As a simple, non-polar hydrocarbon, this compound is not known to be involved in biological signaling pathways. The following diagrams illustrate the generalized experimental workflow for thermodynamic characterization and the fundamental logical relationship between core thermodynamic properties.

References

- 1. Heptane, 3,4,4-trimethyl- [webbook.nist.gov]

- 2. Heptane, 3,4,4-trimethyl- [webbook.nist.gov]

- 3. (3R)-3,4,4-trimethylheptane | C10H22 | CID 58186563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [stenutz.eu]

- 6. WTT- Under Construction Page [wtt-pro.nist.gov]

- 7. umsl.edu [umsl.edu]

- 8. srd.nist.gov [srd.nist.gov]

- 9. srd.nist.gov [srd.nist.gov]

- 10. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Chemical Reactivity of 3,4,4-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 3,4,4-trimethylheptane, a highly branched aliphatic hydrocarbon. Due to its saturated and sterically hindered structure, this compound exhibits relatively low reactivity under normal conditions. This document details its primary reactions, including combustion, free-radical halogenation, and pyrolysis, with a focus on reaction mechanisms, expected product distributions, and relevant quantitative data. Detailed experimental protocols for representative reactions are provided to facilitate laboratory investigation. Furthermore, this guide includes visualizations of reaction pathways and experimental workflows to aid in the understanding of the chemical behavior of this compound. While not a conventional pharmacophore, understanding the stability and potential degradation pathways of such branched alkane structures can be relevant in the context of drug formulation, as excipients, or as fragments in larger drug molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the prediction of its chemical behavior. Key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₂₂ |

| Molecular Weight | 142.28 g/mol |

| CAS Number | 90341-76-1 |

| Appearance | Colorless liquid |

| Boiling Point | 164 °C |

| Melting Point | - |

| Density | 0.751 g/cm³ at 20 °C |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents |

| Vapor Pressure | 2.8 hPa at 20 °C |

Functional Groups and General Reactivity

This compound is a saturated hydrocarbon, also known as an alkane. Its structure consists solely of carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds. These bonds are strong and nonpolar, which accounts for the compound's general inertness. The molecule does not possess traditional functional groups such as hydroxyl, carbonyl, or amino moieties. The reactivity of this compound is therefore limited to reactions that can overcome the high activation energy required to break the strong C-C and C-H bonds. The key reactive sites are the various hydrogen atoms, which can be classified as primary (1°), secondary (2°), or tertiary (3°) based on the carbon atom to which they are attached. The presence of a tertiary hydrogen at the C-3 position and a quaternary carbon at the C-4 position introduces steric hindrance and influences the regioselectivity of certain reactions.

The principal reactions that this compound undergoes are:

-

Combustion: Rapid oxidation in the presence of an oxidant, typically oxygen, to produce carbon dioxide and water.

-

Free-Radical Halogenation: Substitution of hydrogen atoms with halogen atoms (e.g., Cl₂, Br₂) under UV light or high temperatures.

-

Pyrolysis (Cracking): Thermal decomposition at high temperatures in the absence of oxygen, leading to the formation of smaller hydrocarbons.

Detailed Analysis of Chemical Reactivity

Combustion

Combustion is a highly exothermic reaction and is the most common reaction for alkanes, forming the basis of their use as fuels. The complete combustion of this compound yields carbon dioxide and water.

Reaction Equation: 2 C₁₀H₂₂ + 31 O₂ → 20 CO₂ + 22 H₂O + Heat

The significant amount of heat released during this reaction is a key characteristic. Incomplete combustion, which occurs in the presence of insufficient oxygen, can lead to the formation of carbon monoxide (CO) and soot (elemental carbon). Branched alkanes like this compound generally have higher octane (B31449) ratings and are desirable components of gasoline due to their resistance to knocking.[1]

Experimental Protocol: Determination of Heat of Combustion using Bomb Calorimetry

This protocol outlines the determination of the heat of combustion of a liquid hydrocarbon like this compound using a bomb calorimeter.

Materials:

-

Bomb calorimeter

-

Oxygen cylinder with regulator

-

Crucible

-

Ignition wire

-

Benzoic acid (for calibration)

-

This compound sample

-

Distilled water

Procedure:

-

Calibration:

-

Accurately weigh approximately 1 g of benzoic acid and place it in the crucible.

-

Place the crucible in the bomb, and attach the ignition wire.

-

Seal the bomb and pressurize it with oxygen to approximately 25-30 atm.

-

Place the bomb in the calorimeter bucket containing a known volume of distilled water.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.

-

-

Sample Analysis:

-

Thoroughly clean and dry the bomb and crucible.

-

Accurately weigh approximately 0.8 g of this compound into the crucible.

-

Repeat the procedure from step 3 of the calibration.

-

Calculate the heat of combustion of this compound based on the temperature change and the heat capacity of the calorimeter.

-

Free-Radical Halogenation

Free-radical halogenation involves the substitution of a hydrogen atom on the alkane with a halogen atom. This reaction is typically initiated by ultraviolet (UV) light or high temperatures. The reactivity of halogens follows the order F₂ > Cl₂ > Br₂ > I₂. Fluorination is often explosive, while iodination is typically too slow and reversible. Therefore, chlorination and bromination are the most common laboratory and industrial halogenation reactions for alkanes.

The reaction proceeds via a free-radical chain mechanism involving three stages: initiation, propagation, and termination.

Regioselectivity: The halogenation of this compound can occur at any of the C-H bonds, leading to a mixture of isomeric products. The regioselectivity of the reaction is determined by the relative stability of the resulting alkyl radical (tertiary > secondary > primary). Bromination is highly selective for the formation of the most stable radical, while chlorination is less selective.

For this compound, the possible sites for hydrogen abstraction are:

-

Primary (1°): -CH₃ groups at C1, C7, and the methyl groups at C3 and C4.

-

Secondary (2°): -CH₂- groups at C2, C5, and C6.

-

Tertiary (3°): -CH- group at C3.

Due to the high stability of the tertiary radical, bromination of this compound is expected to yield predominantly 3-bromo-3,4,4-trimethylheptane. Chlorination will produce a mixture of products, with a preference for the tertiary position, but with significant amounts of secondary and primary chlorides as well.

Expected Product Distribution for Monobromination:

| Product Name | Structure | Expected % |

| 3-Bromo-3,4,4-trimethylheptane | CH₃CH₂CH(C(CH₃)₂)CH(Br)CH₂CH₃ | >90% |

| Other isomers | - | <10% |

Experimental Protocol: Free-Radical Bromination of a Branched Alkane

This protocol describes a general procedure for the free-radical bromination of a branched alkane, which can be adapted for this compound.

Materials:

-

This compound

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄, solvent)

-

UV lamp

-

Round-bottom flask with a reflux condenser

-

Separatory funnel

-

Sodium thiosulfate (B1220275) solution (to quench excess bromine)

-

Anhydrous magnesium sulfate (B86663) (drying agent)

Procedure:

-

In a round-bottom flask, dissolve this compound in CCl₄.

-

Slowly add a solution of bromine in CCl₄ to the flask while irradiating the mixture with a UV lamp. The disappearance of the bromine color indicates the progress of the reaction.

-

Continue the reaction until the bromine color persists, indicating the consumption of the alkane.

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Wash the organic layer with a sodium thiosulfate solution to remove excess bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The resulting product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution.

Pyrolysis (Cracking)

Pyrolysis is the thermal decomposition of organic compounds at elevated temperatures in the absence of oxygen. For alkanes, this process, also known as cracking, involves the breaking of C-C and C-H bonds to form a complex mixture of smaller, more volatile hydrocarbons, including alkanes and alkenes.

The pyrolysis of this compound will proceed through a free-radical chain mechanism. The initiation step involves the homolytic cleavage of a C-C bond, which has a lower bond dissociation energy than a C-H bond. The resulting radicals can then undergo a series of propagation steps, including hydrogen abstraction and β-scission, to form a variety of smaller molecules.

Expected Products: The product distribution from the pyrolysis of this compound will be complex and highly dependent on the reaction conditions (temperature, pressure, residence time). However, some of the expected major products include:

-

Methane

-

Ethane and Ethene

-

Propane and Propene

-

Butane and Butenes (including isobutene)

-

Pentanes and Pentenes

The formation of a stable tertiary carbocation intermediate during catalytic cracking can lead to a higher proportion of branched products.

Experimental Protocol: Micro-pyrolysis Coupled with GC-MS

This protocol provides a general outline for the analysis of pyrolysis products of a liquid hydrocarbon using a micro-pyrolyzer coupled with a GC-MS system.

Materials:

-

Micro-pyrolyzer

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Sample of this compound

-

Microsyringe

Procedure:

-

Sample Preparation: Load a small, accurately measured amount of this compound into a sample cup for the pyrolyzer.

-

Pyrolysis: Place the sample cup in the pyrolyzer. Set the desired pyrolysis temperature (e.g., 700 °C) and time.

-

GC-MS Analysis: The volatile pyrolysis products are directly transferred to the GC column.

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the different components of the pyrolysis mixture.

-

MS Detection: The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

-

Data Analysis: Identify the individual components by comparing their mass spectra with a library (e.g., NIST). Quantify the relative amounts of each product based on the peak areas in the chromatogram.

Relevance in Drug Development

While this compound itself is not a therapeutic agent, the study of its reactivity is relevant to the pharmaceutical industry in several ways:

-

Excipient Stability: Branched alkanes can be used as non-polar solvents or emollients in topical formulations. Understanding their stability and potential degradation products under various storage conditions (e.g., exposure to light and heat) is crucial for ensuring product quality and safety.

-

Metabolic Fate of Alkyl Moieties: Many drug molecules contain alkyl chains. While highly functionalized, the basic principles of alkane reactivity can provide insights into the potential metabolic pathways of these fragments, particularly oxidative metabolism mediated by cytochrome P450 enzymes, which can be viewed as a controlled combustion process.

-

Forced Degradation Studies: In forced degradation studies of drug substances and products, understanding the potential for degradation of alkyl side chains under harsh conditions (e.g., high temperature, oxidative stress) is important for identifying potential degradants.

Conclusion

This compound, as a representative highly branched alkane, is characterized by its chemical inertness due to the presence of strong, nonpolar C-C and C-H bonds. Its reactivity is primarily confined to high-energy processes such as combustion, free-radical halogenation, and pyrolysis. The regioselectivity of these reactions is influenced by the stability of the resulting radical intermediates, with a preference for reaction at the tertiary C-H bond. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals working with or encountering such structures in various scientific and industrial contexts, including the pharmaceutical sciences.

References

An In-Depth Technical Guide to 3,4,4-Trimethylheptane and its Role as a Decane Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decane (B31447) (C10H22) is an alkane hydrocarbon with 75 constitutional isomers, each varying in their structural arrangement while sharing the same molecular formula.[1][2] These isomers exhibit distinct physical and chemical properties influenced by their degree of branching.[1] This guide provides a detailed examination of a specific branched isomer, 3,4,4-trimethylheptane, exploring its chemical properties, its relationship within the decane isomer family, and generalized experimental protocols for its synthesis and characterization. While branched alkanes are significant in materials science and fuel technology, their direct role in drug development is limited due to their general lack of chemical functionality and biological activity. However, understanding their properties and synthesis is fundamental to organic chemistry, a cornerstone of drug discovery.

This compound: A Decane Isomer

This compound is a saturated hydrocarbon with the molecular formula C10H22.[3] Its structure consists of a seven-carbon heptane (B126788) backbone with three methyl group substitutions: one at the third carbon and two at the fourth carbon. This arrangement results in a compact, branched structure that influences its physicochemical properties compared to its linear counterpart, n-decane, and other isomers.

dot

Caption: Relationship of this compound to decane isomers.

Physicochemical Properties: A Comparative Analysis

The degree of branching in decane isomers significantly affects their physical properties. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This results in lower boiling points compared to the linear isomer, n-decane.[1]

| Property | This compound | n-Decane | 2,2,3,3-Tetramethylhexane | 4-Ethyloctane |

| Molecular Formula | C10H22 | C10H22 | C10H22 | C10H22 |

| Molecular Weight ( g/mol ) | 142.28 | 142.28 | 142.28 | 142.28 |

| Boiling Point (°C) | ~161-166 | 174.1[4] | 158[1] | 163.6[1] |

| Density (g/cm³ at 20°C) | ~0.75 | 0.730[5] | ~0.76 | Not Available |

| Melting Point (°C) | -53.99 | -29.7[5] | Not Available | Not Available |

| CAS Number | 20278-88-0[3] | 124-18-5 | 1186-53-4 | 15869-86-0 |

Experimental Protocols

Due to the limited specific literature on this compound, the following protocols are generalized for the synthesis and analysis of branched alkanes and can be adapted for this specific isomer.

Synthesis of a Branched Alkane (e.g., via Grignard Reaction)

A common method for constructing branched alkanes involves the formation of a tertiary alcohol through a Grignard reaction, followed by dehydration and hydrogenation.[6]

dot

Caption: General workflow for the synthesis of a branched alkane.

1. Materials and Reagents:

-

A suitable ketone (e.g., 4-methyl-3-heptanone)

-

An appropriate Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)

-

Anhydrous diethyl ether

-

Sulfuric acid (for dehydration)

-

Palladium on carbon (Pd/C) catalyst (for hydrogenation)

-

Hydrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

2. Procedure:

-

Grignard Reaction: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), the ketone is dissolved in anhydrous diethyl ether. The Grignard reagent is added dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

Dehydration: The crude alcohol is heated with a catalytic amount of sulfuric acid, and the resulting alkene is distilled from the reaction mixture.

-

Hydrogenation: The collected alkene is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation in the presence of a Pd/C catalyst under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases.

-

Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude branched alkane is purified by fractional distillation.

Analytical Characterization

dot

Caption: Analytical workflow for identification and characterization.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification:

GC-MS is a powerful technique for separating and identifying volatile compounds like alkanes.[7]

-

Sample Preparation: A dilute solution of the purified alkane is prepared in a volatile solvent such as hexane.

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS) coupled to a mass spectrometer is used.[7]

-

GC Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp to 250°C at 10°C/min, and a final hold for 5 minutes.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

-

-

Data Analysis: The retention time from the gas chromatogram provides information on the purity of the sample. The mass spectrum will show a molecular ion peak (m/z 142 for C10H22) and a characteristic fragmentation pattern that can be compared to spectral libraries for confirmation of the structure.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

NMR spectroscopy is essential for the unambiguous structural determination of organic molecules.[8][9]

-

Sample Preparation: The purified alkane is dissolved in a deuterated solvent (e.g., CDCl3).

-

¹H NMR: The proton NMR spectrum of a branched alkane will show signals typically in the 0.7-1.5 ppm range.[10] The chemical shift and multiplicity of each signal provide information about the electronic environment and neighboring protons, respectively. For this compound, distinct signals for the different methyl, methylene, and methine protons would be expected.

-

¹³C NMR and DEPT: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom.[10] Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH2, and CH3 groups.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for complex structures.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for assembling the carbon skeleton.

-

Conclusion

This compound serves as a representative example of a branched decane isomer, illustrating how structural variations impact physicochemical properties. While not directly applicable in drug development, the principles of its synthesis and the analytical techniques used for its characterization are fundamental to the broader field of organic chemistry. The provided generalized protocols offer a framework for the preparation and detailed analysis of such branched alkanes, which is essential for any research involving hydrocarbon chemistry.

References

- 1. grokipedia.com [grokipedia.com]

- 2. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 3. This compound | C10H22 | CID 519755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. webqc.org [webqc.org]

- 5. tceq.texas.gov [tceq.texas.gov]

- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Alkanes | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide to the Synthesis of Trimethylheptanes via Acid-Catalyzed Alkylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylheptanes, a group of branched-chain alkanes, are significant components in high-octane fuels and find applications as specialty solvents and chemical intermediates. Their synthesis is primarily achieved through the acid-catalyzed alkylation of isoparaffins with olefins, a cornerstone process in the petrochemical industry. This guide provides a comprehensive overview of the synthesis of trimethylheptanes, focusing on the underlying chemical principles, experimental methodologies, and analytical techniques. While the term "Friedel-Crafts alkylation" is often associated with aromatic compounds, the synthesis of branched alkanes like trimethylheptanes proceeds via a related but distinct carbocation-mediated mechanism. This document details the reaction pathways, summarizes key quantitative data from the literature, and provides representative experimental protocols for their laboratory-scale synthesis.

Introduction to Alkane Alkylation

The industrial production of highly branched alkanes, including trimethylheptanes, relies on the alkylation of light isoparaffins, such as isobutane (B21531) and isopentane (B150273), with olefins like propylene, butenes, and pentenes. This process is catalyzed by strong acids, most commonly sulfuric acid (H₂SO₄) or hydrofluoric acid (HF). In recent years, solid acid catalysts like zeolites have been investigated as more environmentally benign alternatives.

The primary objective of this alkylation is to produce "alkylate," a complex mixture of high-octane number hydrocarbons. The formation of specific trimethylheptane isomers is dependent on the choice of feedstock. For instance, the reaction of isopentane (a C5 isoparaffin) with a C5 olefin can yield C10 isomers, including various trimethylheptanes.

Reaction Mechanisms

The acid-catalyzed alkylation of isoparaffins with olefins is a complex process involving a series of carbocation intermediates. The generally accepted mechanism involves the following key steps:

-

Carbocation Formation: The reaction is initiated by the protonation of an olefin by the strong acid catalyst to form a carbocation.

-

Chain Propagation: The newly formed carbocation can then react with another olefin molecule (oligomerization) or, more desirably, undergo a hydride transfer with an isoparaffin.

-

Hydride Transfer: A crucial step for the formation of the desired saturated branched alkanes is the hydride transfer from an isoparaffin (e.g., isobutane or isopentane) to the carbocation formed from the olefin. This step regenerates a carbocation from the isoparaffin, which continues the chain reaction.

-

Isomerization: The carbocation intermediates can undergo rearrangements (isomerization) to form more stable carbocations, leading to a variety of branched alkane products.

-

Chain Termination: The reaction chain can be terminated through various side reactions, including polymerization and the formation of acid-soluble oils.

A simplified representation of the core reaction pathway is illustrated in the diagram below.

Experimental Protocols

Detailed experimental procedures for the synthesis of specific trimethylheptane isomers are not abundantly available in a standardized format due to the industrial and complex nature of the process. However, a representative laboratory-scale batch reaction can be extrapolated from the existing literature. The following protocol describes a hypothetical synthesis of trimethylheptanes from isopentane and a mixed pentene feed using sulfuric acid as a catalyst.

4.1. Representative Laboratory Synthesis of Trimethylheptanes

Objective: To synthesize a mixture of C10 branched alkanes, including trimethylheptanes, via the sulfuric acid-catalyzed alkylation of isopentane with pentenes.

Materials:

-

Isopentane (high purity)

-

Mixed pentenes (e.g., 2-methyl-2-butene (B146552) and 2-methyl-1-butene)

-

Concentrated sulfuric acid (96-98%)

-

Ice-salt bath

-

Pressurized batch reactor or a robust sealed flask equipped with a magnetic stirrer, thermocouple, and a pressure gauge

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

Reactor Setup: A 500 mL jacketed glass reactor equipped with a powerful overhead stirrer, a thermocouple, a cooling coil, and separate inlet lines for isopentane and pentenes is assembled. The reactor is cooled to 0-5 °C using a circulating coolant.

-

Charging Reactants: 150 mL of concentrated sulfuric acid (96-98%) is charged into the reactor and cooled to the reaction temperature. 100 mL of chilled isopentane is then added to the reactor.

-

Reaction Initiation: The stirring is initiated at a high rate (e.g., 1000 rpm) to ensure good mixing of the hydrocarbon and acid phases.

-

Olefin Addition: 20 mL of the mixed pentenes is fed into the reactor at a slow, controlled rate over a period of 30-60 minutes, while maintaining the reaction temperature between 0-10 °C. The high isopentane-to-olefin ratio is crucial to minimize olefin polymerization.

-

Reaction Period: After the addition of the olefin is complete, the mixture is stirred vigorously for an additional 30 minutes at the same temperature.

-

Reaction Quenching and Separation: The stirring is stopped, and the reaction mixture is allowed to settle into two phases. The upper hydrocarbon layer is carefully decanted from the lower acid layer.

-

Neutralization and Drying: The hydrocarbon layer is washed with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with deionized water. The organic layer is then dried over anhydrous magnesium sulfate.

-

Product Analysis: The final product is analyzed by GC-MS to identify and quantify the distribution of trimethylheptane isomers and other alkylation products.

The logical workflow for this experimental procedure is depicted below.

Quantitative Data and Product Distribution

The product of alkane alkylation, known as alkylate, is a complex mixture of isomers. The distribution of these isomers is highly dependent on the reaction conditions. While specific yields for individual trimethylheptane isomers are not always reported, general trends can be summarized. The analysis of these complex hydrocarbon mixtures is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Table 1: Influence of Reaction Parameters on Alkylate Composition

| Parameter | Effect on Product Distribution | Rationale |

| Temperature | Lower temperatures (0-10 °C) favor the formation of higher-octane isomers and reduce side reactions. | At higher temperatures, olefin polymerization and cracking reactions become more prominent, leading to a wider range of products and lower selectivity for desired isomers. |

| Isoparaffin/Olefin Ratio | A high ratio (e.g., >10:1) is crucial for maximizing the yield of desired alkylate and minimizing polymerization. | A high concentration of isoparaffin ensures that the carbocation intermediates are more likely to undergo hydride transfer rather than reacting with another olefin molecule. |

| Acid Strength | Higher acid concentration (e.g., 96-98% H₂SO₄) generally leads to better alkylate quality. | Stronger acid more effectively protonates the olefin and catalyzes the subsequent reactions. Diluted acid can lead to increased side reactions. |

| Mixing/Agitation | Vigorous mixing is essential for creating a large interfacial area between the hydrocarbon and acid phases. | The reaction occurs at the interface of the two immiscible phases, and efficient mixing improves the mass transfer of reactants. |

Table 2: Representative Product Distribution from Isobutane/Butene Alkylation

The alkylation of isobutane with butenes primarily yields C8 isomers, but serves as a well-studied model for the alkylation process. The principles are applicable to the formation of C10 isomers from different feedstocks.

| Product Component | Typical Weight % in C8 Fraction | Research Octane Number (RON) |

| Trimethylpentanes (TMPs) | 50-80% | 100-112 |

| Dimethylhexanes (DMHs) | 15-40% | 40-80 |

| Other C8 Isomers | 5-15% | Variable |

| Note: The exact distribution is highly dependent on the specific butene isomers used and the reaction conditions. |

Conclusion

The synthesis of trimethylheptanes via acid-catalyzed alkylation is a vital process for the production of high-octane fuels. While conceptually related to Friedel-Crafts chemistry through its reliance on carbocation intermediates, the alkylation of isoparaffins with olefins represents a distinct and industrially significant class of reactions. The successful synthesis of specific trimethylheptane isomers with high selectivity requires careful control of reaction parameters, including temperature, reactant ratios, and catalyst activity. Further research into solid acid catalysts holds the promise of developing more sustainable and environmentally friendly processes for the production of these valuable branched alkanes. The experimental protocols and mechanistic understanding presented in this guide provide a solid foundation for researchers and professionals working in the fields of catalysis, fuel science, and organic synthesis.

References

Catalytic Cracking of C10H22 Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic cracking of C10H22 isomers, a fundamental process in petroleum refining and a relevant area of study for understanding hydrocarbon transformations. This document details the products generated, experimental methodologies, and the underlying reaction mechanisms.

Introduction to Catalytic Cracking

Catalytic cracking is a vital process used to break down large, high-boiling hydrocarbon molecules into smaller, more valuable products such as gasoline and light olefins.[1] Unlike thermal cracking, which relies solely on high temperatures, catalytic cracking employs a catalyst, typically a solid acid like a zeolite, to facilitate the reaction at lower temperatures and pressures, leading to a different and more desirable product distribution.[1] The mechanism proceeds through the formation of carbocation intermediates, which allows for greater control over the products formed.[2]

The catalytic cracking of decane (B31447) (C10H22) and its isomers is of particular interest as these molecules are representative of the hydrocarbons found in various refinery feedstocks. The structure of the C10H22 isomer significantly influences the distribution of the resulting products.[3][4] Generally, branched alkanes tend to produce a higher proportion of branched and aromatic products, which are desirable for high-octane gasoline.[1]

Product Distribution from Catalytic Cracking of C10H22 Isomers

The product slate from the catalytic cracking of C10H22 isomers is a complex mixture of alkanes, alkenes, and in some cases, aromatic compounds. The distribution of these products is highly dependent on the specific isomer being cracked, the type of catalyst used, and the reaction conditions.

Quantitative Data Presentation

| Product | Yield (wt%) at 500°C | Yield (wt%) at 600°C | Yield (wt%) at 700°C |

| Methane (CH4) | 1.5 | 2.5 | 4.0 |

| Ethylene (C2H4) | 5.0 | 8.0 | 12.0 |

| Ethane (C2H6) | 2.0 | 3.5 | 5.0 |

| Propylene (B89431) (C3H6) | 15.0 | 20.0 | 25.0 |

| Propane (C3H8) | 5.0 | 7.0 | 9.0 |

| Butenes (C4H8) | 20.0 | 25.0 | 20.0 |

| Butanes (C4H10) | 10.0 | 12.0 | 10.0 |

| C5+ Gasoline | 41.5 | 22.0 | 15.0 |

| Total | 100.0 | 100.0 | 100.0 |

Table 1: Representative Product Distribution from Catalytic Cracking of n-Decane over H-ZSM-5. Data is synthesized from trends observed in publicly available research.

| Product Category | General Trend with Increased Branching of C10H22 Feedstock |

| Light Olefins (C2-C4) | Yield of propylene and butenes often increases. |

| Branched Alkanes (in C5+ fraction) | Significantly increases, leading to higher octane (B31449) gasoline.[1] |

| Aromatic Compounds (e.g., Benzene, Toluene) | Tends to increase, also contributing to higher octane.[1] |

| Methane and Ethane | Generally lower compared to thermal cracking.[2] |

Table 2: Qualitative Influence of C10H22 Isomer Branching on Product Distribution.

Experimental Protocols

This section outlines a detailed methodology for the laboratory-scale catalytic cracking of C10H22 isomers.

Catalyst Preparation and Activation

Catalyst: H-ZSM-5 zeolite is a commonly used catalyst for this process.[5]

Preparation:

-

The H-ZSM-5 catalyst is typically prepared from its sodium form (Na-ZSM-5) via ion exchange with an ammonium (B1175870) salt solution (e.g., NH4NO3).[6]

-

The ammonium-exchanged zeolite is then calcined in air at a high temperature (e.g., 550°C) to decompose the ammonium ions and form the acidic protonic sites (H-ZSM-5).[6]

Activation:

-

Prior to the reaction, the H-ZSM-5 catalyst is activated in situ in the reactor.

-

This is achieved by heating the catalyst under a flow of inert gas (e.g., nitrogen or argon) to a high temperature (e.g., 500-600°C) for a specified period (e.g., 1-2 hours) to remove any adsorbed water and other impurities.[7]

Experimental Setup and Procedure

A fixed-bed reactor is a common setup for laboratory-scale catalytic cracking experiments.[8]

Apparatus:

-

High-pressure syringe pump for liquid feed delivery.

-

Vaporizer to convert the liquid C10H22 isomer into a gaseous feed.

-

Fixed-bed quartz or stainless steel reactor housed in a furnace.

-

Temperature controller for the furnace.

-

Mass flow controllers for carrier gas.

-

Condenser to cool the reactor effluent.

-

Gas-liquid separator to collect liquid products.

-

Gas collection system (e.g., gas bags) for gaseous products.

-

Online Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis.[9]

Procedure:

-

A known weight of the activated H-ZSM-5 catalyst is loaded into the reactor.

-

The reactor is heated to the desired reaction temperature under a continuous flow of inert gas.

-

The liquid C10H22 isomer is fed into the vaporizer at a constant flow rate using the syringe pump.

-

The vaporized feed, mixed with the inert carrier gas, is passed through the catalyst bed.

-

The reactor effluent is cooled in the condenser, and the liquid products are collected in the gas-liquid separator.

-

The gaseous products are collected and analyzed using an online GC-MS.

-

The liquid products are also analyzed using GC-MS to determine their composition.[9]

Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A capillary column suitable for hydrocarbon analysis (e.g., DB-5MS) is used.[10]

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A programmed temperature ramp is used to separate the various hydrocarbon products based on their boiling points.[10]

-

Mass Spectrometer: Operates in electron ionization (EI) mode to identify the compounds based on their mass spectra.

-

Quantification: The amount of each product is determined by comparing its peak area to that of known standards.

Reaction Mechanisms and Pathways

The catalytic cracking of alkanes over zeolite catalysts proceeds via a carbenium ion mechanism. The key steps are initiation, propagation (which includes isomerization and β-scission), and termination.

Signaling Pathway Diagram

The following diagram illustrates the general reaction pathway for the catalytic cracking of a branched C10H22 isomer, 2-methylnonane.

Caption: General reaction pathway for the catalytic cracking of a branched C10H22 isomer.

Experimental Workflow Diagram

The diagram below outlines the typical workflow for a laboratory-scale catalytic cracking experiment.

Caption: A typical experimental workflow for laboratory-scale catalytic cracking.

Conclusion

The catalytic cracking of C10H22 isomers is a complex process influenced by the molecular structure of the feedstock, the properties of the catalyst, and the reaction conditions. This guide has provided an overview of the expected product distributions, detailed experimental protocols for laboratory-scale studies, and the fundamental reaction mechanisms. The provided diagrams and data tables serve as a valuable resource for researchers and professionals in the fields of chemistry, chemical engineering, and drug development who are interested in the principles of hydrocarbon conversion. Further research into the cracking of a wider range of C10H22 isomers would provide a more complete understanding of the structure-reactivity relationships in this important class of reactions.

References

- 1. Distribution of Products | FSC 432: Petroleum Refining [courses.ems.psu.edu]

- 2. Chemistry of Catalytic Cracking [courses.ems.psu.edu]

- 3. Steam cracking of bio-derived normal and branched alkanes : influence of branching on product distribution and formation of aromatics [biblio.ugent.be]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. cetjournal.it [cetjournal.it]

- 7. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. GC-MS analysis of hydrocarbons formed after catalytic cracking of heavy oil: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Gas Chromatography Analysis of 3,4,4-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview and detailed protocols for the analysis of 3,4,4-trimethylheptane using gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This compound, a branched-chain alkane, is a component of various complex hydrocarbon mixtures such as gasoline.[1] Its accurate identification and quantification are crucial in petrochemical analysis, environmental monitoring, and quality control processes. This document outlines the necessary sample preparation techniques, instrumental parameters, and expected quantitative performance for the analysis of this compound.

Introduction